4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
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Overview
Description
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes chloroaniline and dimethylsulfamate groups, contributing to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-inflammatory activity, suggesting that they may target enzymes involved in inflammation, such as cyclooxygenase .
Mode of Action
Based on its structural similarity to other anti-inflammatory compounds, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting cyclooxygenase enzymes, the compound may reduce the synthesis of prostaglandins, thereby alleviating inflammation .
Result of Action
The compound’s anti-inflammatory activity suggests that it may reduce inflammation at the molecular and cellular levels. This could involve a decrease in the production of inflammatory mediators, a reduction in immune cell recruitment, or other mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate typically involves multiple steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 2-chloroaniline.
Formation of Intermediate: The initial step involves the formation of an amide intermediate through the reaction of 4-chlorobenzoic acid with 2-chloroaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Sulfamation: The intermediate is then reacted with dimethylsulfamoyl chloride under basic conditions (e.g., using triethylamine) to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat management.
Purification Techniques: Such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate undergoes several types of chemical reactions:
Substitution Reactions: Due to the presence of chloro groups, it can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields 4-chlorobenzoic acid and 2-chloroaniline.
Oxidation: Produces sulfoxides or sulfones.
Reduction: Forms amines or alcohols.
Scientific Research Applications
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is utilized in several research areas:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N-methylsulfamate
- 4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-diethylsulfamate
Uniqueness
4-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is unique due to its specific combination of chloroaniline and dimethylsulfamate groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This comprehensive overview should provide a solid foundation for understanding the properties, synthesis, reactions, applications, and uniqueness of this compound
Properties
IUPAC Name |
[4-chloro-2-[(2-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-8-7-10(16)9-11(14)15(20)18-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFYHTAQNIREQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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